molecular formula C15H20N2O3 B4990094 N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide

N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide

Cat. No.: B4990094
M. Wt: 276.33 g/mol
InChI Key: TUAYGJWIQGILHP-UHFFFAOYSA-N
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Description

N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide: is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide typically involves the reaction of 2,4,6-trimethylaniline with 2-chloroethyl vinyl ether in the presence of a base, followed by the reaction with oxalyl chloride. The reaction conditions may include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Catalyst/Base: Triethylamine or pyridine

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, possibly involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethenoxyethyl group.

    Reduction: Reduction reactions could target the oxamide functional group.

    Substitution: The aromatic ring may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate or active ingredient.

Industry:

  • Potential applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

    N,N’-diethyl-2,4,6-trimethylbenzamide: Known for its use as an insect repellent.

    N-(2-ethoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide: A closely related compound with similar structural features.

Uniqueness: N-(2-ethenoxyethyl)-N’-(2,4,6-trimethylphenyl)oxamide is unique due to the presence of the ethenoxyethyl group, which may impart distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-20-7-6-16-14(18)15(19)17-13-11(3)8-10(2)9-12(13)4/h5,8-9H,1,6-7H2,2-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAYGJWIQGILHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCOC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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